molecular formula C19H18F2N4O3 B2555673 N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396861-62-3

N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2555673
M. Wt: 388.375
InChI Key: UNNVUHKWBUIBQP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of bonds, and the presence of functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, the products formed, and the yield.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc.


Scientific Research Applications

Antimicrobial Applications

1,2,3-Triazole derivatives have been evaluated for their antimicrobial activities, with some compounds showing moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). This suggests that N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide might also have potential antimicrobial properties worth investigating.

Antiepileptic Drug Synthesis

A solventless, metal-free synthesis approach for antiepileptic drugs, including rufinamide—a similar triazole derivative—highlights the importance of such compounds in pharmaceutical applications. The methodology focuses on green chemistry principles and might be applicable to the synthesis of N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide for research or therapeutic uses (Bonacorso et al., 2015).

Anticancer Evaluation

Some triazole derivatives have been synthesized and screened for their anticancer activity against a panel of cancer cell lines. Compounds with certain structural features demonstrated effective inhibition of cancer cell proliferation, suggesting that similar structures, including N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, could also be explored for anticancer properties (Bekircan et al., 2008).

Molecular and Electronic Analysis

The structural, electronic, and nonlinear optical properties of heterocyclic compounds have been investigated through DFT calculations, providing insights into the molecular characteristics that influence their biological activities. Such studies can guide the design and synthesis of new compounds with enhanced properties, including N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide (Beytur & Avinca, 2021).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound and first aid measures in case of exposure.


Future Directions

This could involve potential applications of the compound, further reactions or derivatives that could be explored, or other research opportunities.


properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-28-18-5-3-2-4-15(18)17(26)11-25-10-16(23-24-25)19(27)22-9-12-6-13(20)8-14(21)7-12/h2-8,10,17,26H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNVUHKWBUIBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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